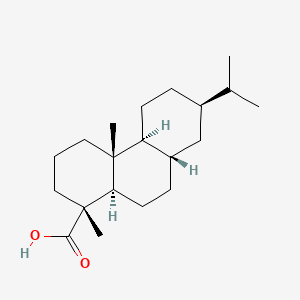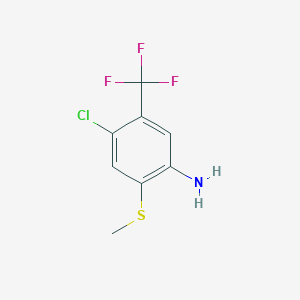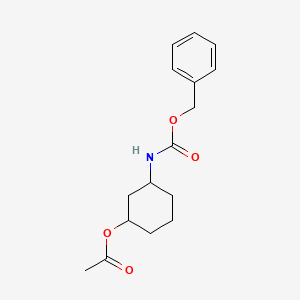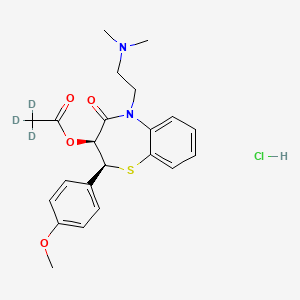![molecular formula C11H15NO3S B12313551 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is a compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol It is a derivative of cysteine, where the sulfur atom is bonded to a 2-methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of L-cysteine with 2-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of cysteine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur oxidation state.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino or thiol groups under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-methoxylated products or reduced sulfur compounds.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid: Similar structure but with the methoxy group at the 3-position.
2-Amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid: Methoxy group at the 4-position.
2-Amino-3-{[(2-hydroxyphenyl)methyl]sulfanyl}propanoic acid: Hydroxy group instead of methoxy.
Uniqueness
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional variation can lead to differences in biological activity and chemical properties, making it a valuable compound for research and development .
特性
分子式 |
C11H15NO3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC名 |
2-amino-3-[(2-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H15NO3S/c1-15-10-5-3-2-4-8(10)6-16-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |
InChIキー |
QBEIRCJHPFBVIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


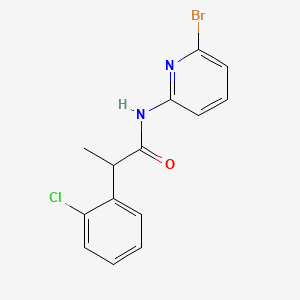
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
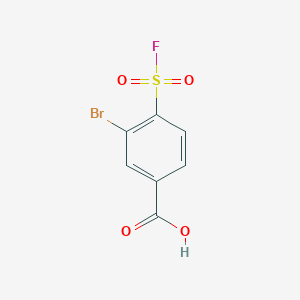
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
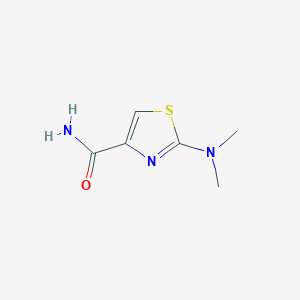
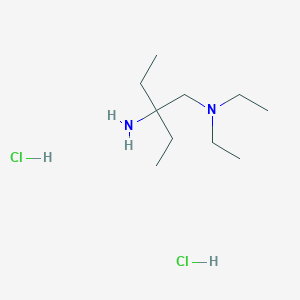
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)


